molecular formula C20H13FN2OS B5751081 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-naphthamide

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-naphthamide

Cat. No. B5751081
M. Wt: 348.4 g/mol
InChI Key: FSMQSTGOFFLCCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-naphthamide, also known as FSN, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FSN belongs to the class of thiazole-containing compounds, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties.

Mechanism of Action

The mechanism of action of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-naphthamide is not fully understood, but it is believed to involve the inhibition of multiple signaling pathways that are involved in cell proliferation, inflammation, and oxidative stress. N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-naphthamide has been found to inhibit the activity of several enzymes, including PI3K, Akt, mTOR, and NF-κB, which are all involved in these processes.
Biochemical and Physiological Effects:
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-naphthamide has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-naphthamide inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-naphthamide has also been found to inhibit the production of pro-inflammatory cytokines and to reduce oxidative stress in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-naphthamide is its potent anticancer activity against a wide range of cancer cell lines. N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-naphthamide has also been found to exhibit anti-inflammatory and neuroprotective properties, which make it a promising candidate for the treatment of neurodegenerative diseases. However, one of the limitations of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-naphthamide is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-naphthamide. One of the most promising directions is the development of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-naphthamide-based drugs for the treatment of cancer and neurodegenerative diseases. Another direction is the optimization of the synthesis method to increase the yield and purity of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-naphthamide. Finally, further studies are needed to fully understand the mechanism of action of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-naphthamide and to identify potential side effects and toxicity.

Synthesis Methods

The synthesis of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-naphthamide involves a multi-step process that starts with the reaction of 4-fluoroaniline and 2-bromoacetyl bromide to form 4-fluoro-N-(2-bromoacetyl)aniline. This intermediate is then reacted with thioacetamide to form 4-fluoro-N-(2-thioxo-1,3-thiazolidin-4-yl)aniline. Finally, this compound is reacted with 1-naphthoic acid to yield N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-naphthamide. The overall yield of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-naphthamide is around 45%, and the purity of the compound can be increased by recrystallization.

Scientific Research Applications

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-naphthamide has been extensively studied for its potential therapeutic applications. One of the most promising applications of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-naphthamide is in the treatment of cancer. Several studies have shown that N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-naphthamide exhibits potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-naphthamide has been found to induce cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway.
In addition to its anticancer activity, N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-naphthamide has also been found to exhibit anti-inflammatory and neuroprotective properties. N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-naphthamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce oxidative stress in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN2OS/c21-15-10-8-14(9-11-15)18-12-25-20(22-18)23-19(24)17-7-3-5-13-4-1-2-6-16(13)17/h1-12H,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSMQSTGOFFLCCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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